![molecular formula C8H14N2O2 B3001199 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 2089255-18-3](/img/structure/B3001199.png)
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one
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Overview
Description
“4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one” is a spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Scientific Research Applications
Role in Cancer Research
The compound plays a significant role in cancer research. It is involved in the study of receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers . It also plays a role in RTK-mediated resistance .
Development of SHP2 Inhibitors
The compound has been used in the development of potent, orally bioavailable, and safe SHP2 inhibitors . SHP2 is a Src homology 2 (SH2) domain-containing phosphatase 2, which plays a crucial role in various cancers .
Optimization of Pharmacokinetic Properties
The compound has been used in the optimization of pharmacokinetic properties of potential drugs . For instance, it has been used in the development of a series of pyrimidinone compounds with excellent potency, optimal in vivo pharmacokinetics across species, and no off-target activities .
Suppression of MAPK Pathway Signaling
The compound has been used in the suppression of the mitogen-activated protein kinase (MAPK) pathway signaling . This is particularly important in the study of RTK-activated and KRASmut xenograft models in vivo .
Role in the Design and Synthesis of Medicinally Active Agents
Spirocyclic ring systems, such as the one present in “4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one”, are useful intermediates in the design and synthesis of medicinally active agents .
Role in the Synthesis of Natural Products
The compound is commonly found as cores in natural products . Therefore, it plays a significant role in the synthesis of these products .
Future Directions
Spiro compounds are attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . In particular, spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .
Mechanism of Action
Target of Action
The primary target of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is the SHP2 enzyme . SHP2 is a ubiquitously expressed enzyme involved in cell signal transduction downstream of various Receptor Tyrosine Kinases (RTKs) .
Mode of Action
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one acts as an allosteric inhibitor of the SHP2 enzyme . It binds to the SHP2 enzyme, leading to the distortion of the N-SH2 domain from the PTP domain, which makes the catalytic site accessible to substrates and changes SHP2 to the “on” state .
Biochemical Pathways
The compound affects various biochemical pathways, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways play crucial roles in cell proliferation, survival, differentiation, migration, and apoptosis .
Result of Action
The molecular and cellular effects of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one’s action are primarily related to its inhibition of the SHP2 enzyme. This inhibition can modulate the activation of T cells and other immune responses . The compound’s effects on the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways also have significant implications for cell proliferation, survival, differentiation, migration, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one. For instance, the compound’s stability may be affected by temperature Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment
properties
IUPAC Name |
4-amino-8-oxa-2-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-6-7(11)10-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZFACXEUCGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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